
5,5-Dichloro-1-phenyl-2,4-pentadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dichloro-1-phenyl-2,4-pentadien-1-one is an organic compound with the molecular formula C11H8Cl2O It is known for its unique structure, which includes two chlorine atoms and a phenyl group attached to a pentadienone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one typically involves the chlorination of 1-phenyl-2,4-pentadien-1-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 5,5-positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Addition: Halogens (e.g., bromine) in solvents like carbon tetrachloride.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of substituted phenylpentadienones.
Addition: Formation of halogenated derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
5,5-Dichloro-1-phenyl-2,4-pentadien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the conjugated diene system and the electron-withdrawing chlorine atoms. These features make it a versatile intermediate in organic synthesis, allowing it to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
1,5-Diphenyl-1,4-pentadien-3-one: Similar structure but lacks chlorine atoms, leading to different reactivity and applications.
1-(3-bromophenyl)-5,5-dichloropenta-2,4-dien-1-one: Contains a bromine atom instead of a phenyl group, resulting in distinct chemical properties.
Uniqueness: 5,5-Dichloro-1-phenyl-2,4-pentadien-1-one is unique due to the presence of two chlorine atoms at the 5,5-positions, which significantly influence its reactivity and potential applications. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.
Propiedades
Número CAS |
66838-71-9 |
|---|---|
Fórmula molecular |
C11H8Cl2O |
Peso molecular |
227.08 g/mol |
Nombre IUPAC |
5,5-dichloro-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C11H8Cl2O/c12-11(13)8-4-7-10(14)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
SLTBUNVXRDNVFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


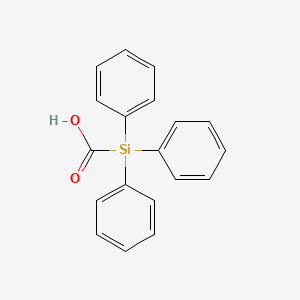
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
![Methanone, (4-methoxyphenyl)[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B15076900.png)
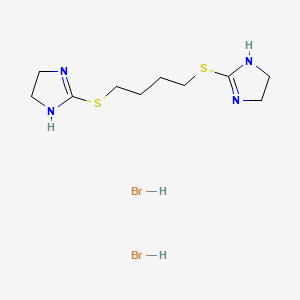
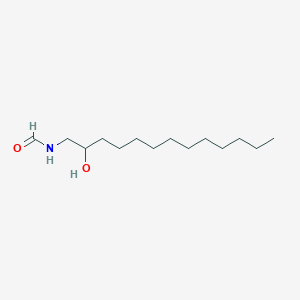
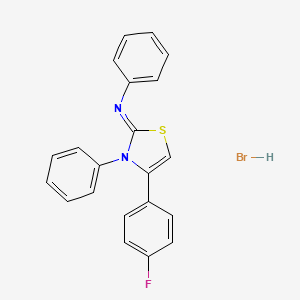
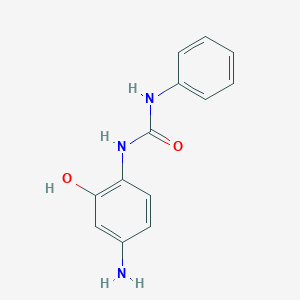
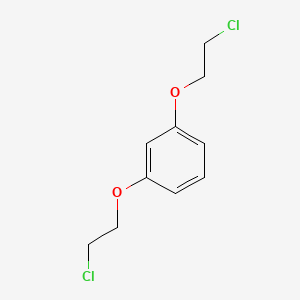

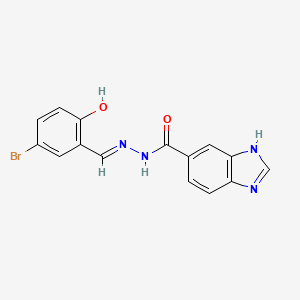

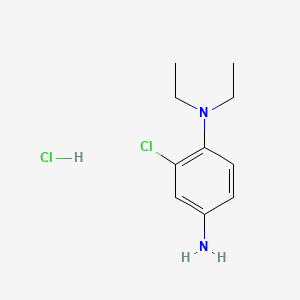
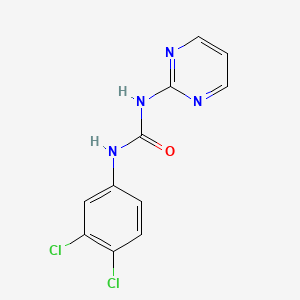
![N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B15076987.png)
